molecular formula C9H22N2O3 B14654615 2,2'-({3-[(2-Hydroxyethyl)amino]propyl}azanediyl)di(ethan-1-ol) CAS No. 40870-38-0

2,2'-({3-[(2-Hydroxyethyl)amino]propyl}azanediyl)di(ethan-1-ol)

Cat. No.: B14654615
CAS No.: 40870-38-0
M. Wt: 206.28 g/mol
InChI Key: OWVRUPJFOYRVPT-UHFFFAOYSA-N
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Description

2,2’-({3-[(2-Hydroxyethyl)amino]propyl}azanediyl)di(ethan-1-ol) is a chemical compound with the molecular formula C9H22N2O3. It is known for its applications in various fields including chemistry, biology, and industry. This compound is characterized by the presence of hydroxyl and amino groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-({3-[(2-Hydroxyethyl)amino]propyl}azanediyl)di(ethan-1-ol) typically involves the reaction of diethanolamine with 3-chloropropylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial production also involves stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-({3-[(2-Hydroxyethyl)amino]propyl}azanediyl)di(ethan-1-ol) undergoes various types of chemical reactions including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or alcohols.

Scientific Research Applications

2,2’-({3-[(2-Hydroxyethyl)amino]propyl}azanediyl)di(ethan-1-ol) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’-({3-[(2-Hydroxyethyl)amino]propyl}azanediyl)di(ethan-1-ol) involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of hydroxyl and amino groups allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Diethanolamine: Similar in structure but lacks the propyl group.

    Triethanolamine: Contains an additional hydroxyl group compared to 2,2’-({3-[(2-Hydroxyethyl)amino]propyl}azanediyl)di(ethan-1-ol).

    Ethanolamine: A simpler molecule with only one hydroxyl group.

Uniqueness

2,2’-({3-[(2-Hydroxyethyl)amino]propyl}azanediyl)di(ethan-1-ol) is unique due to its specific combination of hydroxyl and amino groups, which provides it with distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

40870-38-0

Molecular Formula

C9H22N2O3

Molecular Weight

206.28 g/mol

IUPAC Name

2-[3-[bis(2-hydroxyethyl)amino]propylamino]ethanol

InChI

InChI=1S/C9H22N2O3/c12-7-3-10-2-1-4-11(5-8-13)6-9-14/h10,12-14H,1-9H2

InChI Key

OWVRUPJFOYRVPT-UHFFFAOYSA-N

Canonical SMILES

C(CNCCO)CN(CCO)CCO

Origin of Product

United States

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